Product packaging for 3,4-Dichlorobenzoyl isocyanate(Cat. No.:CAS No. 10278-20-3)

3,4-Dichlorobenzoyl isocyanate

Cat. No.: B14073188
CAS No.: 10278-20-3
M. Wt: 216.02 g/mol
InChI Key: LNAMONHYXJTAHL-UHFFFAOYSA-N
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Description

Overview of Isocyanate Chemistry in Organic Synthesis

The isocyanate functional group, with the general structure R−N=C=O, is a highly reactive moiety in organic chemistry. wikipedia.org These compounds are electrophilic in nature and readily react with a wide range of nucleophiles, including alcohols, amines, and water. wikipedia.org The reaction with alcohols yields carbamates, while the reaction with amines produces urea (B33335) derivatives. wikipedia.org One of the most significant industrial applications of isocyanates, particularly diisocyanates, is in the production of polyurethanes, a versatile class of polymers. wikipedia.orgnih.gov The reaction with water is also noteworthy, as it leads to the formation of an unstable carbamic acid intermediate that decomposes to an amine and carbon dioxide gas, a process utilized in the creation of polyurethane foams. wikipedia.org

The synthesis of isocyanates is most commonly achieved through the phosgenation of amines, a method that requires special precautions due to the hazardous nature of phosgene (B1210022). wikipedia.org Alternative, safer laboratory-scale methods have been developed, such as the use of oxalyl chloride. wikipedia.org Other synthetic routes include rearrangement reactions like the Curtius, Schmidt, and Lossen rearrangements. wikipedia.org

The Significance of Acyl Isocyanates in Chemical Transformations

Acyl isocyanates, which feature an acyl group attached to the nitrogen atom of the isocyanate functionality (R-C(O)N=C=O), are particularly reactive intermediates in organic synthesis. Their enhanced reactivity stems from the presence of the electron-withdrawing acyl group, which increases the electrophilicity of the isocyanate carbon. These compounds are valuable precursors for a variety of chemical structures.

Their reactions are diverse and include:

Formation of N-Acylureas and Carbamates: They react readily with amines and alcohols. prepchem.com

Cycloaddition Reactions: Aroyl isocyanates can act as 1,4-dipoles in formal [4+1]-cycloaddition reactions to construct five-membered heterocycles like oxazolones. acs.orgnsf.gov They also participate in [4+2] cycloadditions to form six-membered rings. grafiati.com

Multicomponent Reactions (MCRs): The reactivity of isocyanates makes them valuable components in MCRs for the efficient synthesis of complex molecules and diverse heterocyclic scaffolds. researchgate.net

Due to their utility, acyl isocyanates are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. google.com For instance, substituted benzoyl isocyanates are used to produce benzoyl urea insecticides.

Positioning of 3,4-Dichlorobenzoyl Isocyanate within Dihalogenated Acyl Isocyanate Research

Dihalogenated acyl isocyanates represent a specific subclass of acyl isocyanates where the aromatic ring is substituted with two halogen atoms. This substitution significantly influences the compound's reactivity. The electron-withdrawing nature of the chlorine atoms in a compound like this compound is expected to increase the electrophilicity of both the carbonyl carbon and the isocyanate carbon. This heightened reactivity makes it a potent reagent for reactions with nucleophiles.

While specific research literature on this compound is limited, studies on related isomers such as 2,6-dichlorobenzoyl isocyanate prepchem.com and 2,4-dichlorobenzoyl isocyanate evitachem.com highlight their role as reactive intermediates. The substitution pattern is crucial; for example, ortho-substitution can introduce steric hindrance that may impede certain reactions. nsf.gov In the case of this compound, the chlorine atoms are in the meta and para positions relative to the benzoyl group, which primarily exerts a strong electronic effect with less steric bulk at the reaction center compared to an ortho-substituted equivalent. This electronic activation, combined with moderate steric hindrance, positions this compound as a potentially valuable, highly reactive building block in organic synthesis.

Historical Perspectives on the Synthesis and Reactivity of Related Acyl Isocyanates

The synthesis of acyl isocyanates has evolved over time, driven by the need for more efficient and safer methodologies.

Early Methods: One of the first processes involved the reaction of an acyl chloride with a metal cyanate (B1221674), such as silver cyanate. However, the high cost of silver salts made this method impractical for large-scale industrial use. google.com

Phosgene and Oxalyl Chloride Routes: The reaction of primary amides with oxalyl chloride became a more convenient laboratory method for preparing acyl isocyanates. wikipedia.org Industrially, phosgene has been used, but its high toxicity is a significant drawback. google.com

Modern Catalytic Methods: More recent developments focus on avoiding hazardous and expensive reagents. One such method involves the reaction of a substituted benzoyl chloride with sodium cyanate using a composite catalyst system, such as a Lewis acid combined with p-toluenesulfonic acid. This approach improves selectivity and yield while being more suitable for commercial production. google.com

The reactivity of aroyl isocyanates has been explored in various contexts, including their use as 1,4-dipoles in cycloaddition reactions and as electrophilic partners for a wide range of nucleophiles. acs.orgoup.com These historical and ongoing developments underscore the continued importance of acyl isocyanates as versatile intermediates in synthetic chemistry.

Data Tables

Table 1: General Reactions of Isocyanates

Reactant Product Reaction Type
Alcohol (R'-OH) Carbamate (B1207046) (R-NH-C(O)-OR') Nucleophilic Addition
Amine (R'₂NH) Urea (R-NH-C(O)-NR'₂) Nucleophilic Addition

Table 2: Selected Synthetic Methods for Acyl Isocyanates

Starting Materials Reagents Key Features
Acyl Chloride Silver Cyanate Historical method, high cost. google.com
Primary Amide Oxalyl Chloride Convenient lab-scale synthesis. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H3Cl2NO2 B14073188 3,4-Dichlorobenzoyl isocyanate CAS No. 10278-20-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10278-20-3

Molecular Formula

C8H3Cl2NO2

Molecular Weight

216.02 g/mol

IUPAC Name

3,4-dichlorobenzoyl isocyanate

InChI

InChI=1S/C8H3Cl2NO2/c9-6-2-1-5(3-7(6)10)8(13)11-4-12/h1-3H

InChI Key

LNAMONHYXJTAHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)N=C=O)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 3,4 Dichlorobenzoyl Isocyanate

Phosgenation Routes to Acyl Isocyanates

Phosgenation represents a common industrial method for the production of isocyanates. This process involves the reaction of a primary amine or amide with phosgene (B1210022) or a phosgene surrogate.

Synthesis from 3,4-Dichlorobenzamide (B1295324) and Phosgene/Phosgene Surrogates (e.g., Oxalyl Chloride)

The reaction of 3,4-dichlorobenzamide with phosgene or its surrogates, such as oxalyl chloride, provides a direct route to 3,4-dichlorobenzoyl isocyanate. The reaction using oxalyl chloride typically proceeds in a solvent like dichloromethane (B109758) in the presence of a catalyst such as N,N-dimethylformamide (DMF). The mixture is often stirred at room temperature for an extended period to ensure complete conversion. chemicalbook.com While specific yield data for the direct phosgenation of 3,4-dichlorobenzamide to the isocyanate is not detailed in the provided search results, a related process for producing 3,4-dichlorophenyl isocyanate from 3,4-dichloroaniline (B118046) and phosgene reports yields of over 97%. google.com

Table 1: Synthesis of 3,4-Dichlorobenzoyl Chloride from 3,4-Dichlorobenzoic Acid

Reactant Reagent Catalyst Solvent Temperature (°C) Time (h) Yield (%)

This table outlines the synthesis of the precursor 3,4-Dichlorobenzoyl chloride.

Mechanistic Considerations of the Phosgenation Process

The phosgenation of an amide to an acyl isocyanate is believed to proceed through an initial N-acylation by phosgene, forming a carbamoyl (B1232498) chloride intermediate. This intermediate then eliminates hydrogen chloride to yield the corresponding acyl isocyanate. The use of a base or catalyst can facilitate the dehydrochlorination step. In the case of using oxalyl chloride, the reaction mechanism involves the formation of a Vilsmeier-type intermediate with DMF, which then acts as the reactive species.

Curtius Rearrangement of 3,4-Dichlorobenzoyl Azide (B81097)

The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids and their derivatives into isocyanates. nih.govnih.gov This thermal or photochemical reaction proceeds through an acyl azide intermediate and is known for its high yields and tolerance of various functional groups. nih.gov

Preparation of 3,4-Dichlorobenzoyl Azide

The necessary precursor, 3,4-dichlorobenzoyl azide, is typically prepared from 3,4-dichlorobenzoyl chloride. The reaction involves treating the acid chloride with an azide salt, such as sodium azide. organic-chemistry.org This displacement reaction is generally efficient and provides the acyl azide in good yield. An alternative approach involves the reaction of the corresponding carboxylic acid with agents like diphenylphosphoryl azide (DPPA).

Thermal Induction and In-Situ Formation of this compound

Once the 3,4-dichlorobenzoyl azide is formed, it can be subjected to thermal decomposition to induce the Curtius rearrangement. wikipedia.orgmasterorganicchemistry.com Upon heating, the acyl azide loses a molecule of nitrogen gas, and the dichlorobenzoyl group migrates to the nitrogen atom, forming this compound. wikipedia.orgmasterorganicchemistry.com This rearrangement is a concerted process, meaning the loss of nitrogen and the alkyl/aryl migration occur simultaneously, thus avoiding the formation of a discrete nitrene intermediate. wikipedia.org The reaction is often performed in an inert solvent, and the resulting isocyanate can be used in situ for subsequent reactions. masterorganicchemistry.com The rearrangement typically proceeds with complete retention of the migrating group's configuration. nih.govwikipedia.org

Reactions Involving 3,4-Dichlorobenzoyl Chloride Precursors

3,4-Dichlorobenzoyl chloride serves as a key starting material for the synthesis of this compound through various reaction pathways.

One common method involves the reaction of 3,4-dichlorobenzoyl chloride with a salt of isocyanic acid or a protected form of isocyanate. For instance, reaction with a silyl (B83357) isocyanate could potentially yield the desired product after a subsequent workup. Another approach involves the reaction with thiocyanate (B1210189) salts to form an acyl isothiocyanate, which in some cases can be converted to the isocyanate. For example, 2,4-dichlorobenzoyl chloride reacts with ammonium (B1175870) thiocyanate to yield 2,4-dichlorobenzoyl isothiocyanate. researchgate.net While this produces the isothiocyanate analogue, it highlights a potential synthetic strategy.

Table 2: Related Isocyanate Synthesis from Acyl Chlorides

Acyl Chloride Reactant Product

This table shows a related synthesis producing an isothiocyanate, demonstrating a potential pathway from an acyl chloride.

Conversion of 3,4-Dichlorobenzoyl Chloride with Cyanate (B1221674) Salts (e.g., Silver Cyanate)

One of the classic methods for preparing acyl isocyanates involves the reaction of an acyl chloride with a metallic cyanate salt. The reaction of 3,4-Dichlorobenzoyl chloride with a salt such as silver cyanate provides a direct route to the desired isocyanate. scribd.com This type of reaction, however, is often considered less convenient than alternative methods. scribd.com

The general transformation involves the displacement of the chloride ion from the acyl chloride by the cyanate ion. The choice of solvent and reaction conditions is critical to ensure the desired product is formed with minimal side reactions.

Analogous Routes from Carboxylic Acids using Activating Systems

A more contemporary and versatile approach to isocyanate synthesis begins with the corresponding carboxylic acid, in this case, 3,4-Dichlorobenzoic acid. These methods circumvent the need to first prepare the often-reactive acyl chloride. The core of this strategy is the Curtius rearrangement, which transforms a carboxylic acid into an isocyanate via an acyl azide intermediate. nih.govnih.govwikipedia.org This rearrangement is known for being a clean, high-yielding approach. thieme-connect.com

Several "activating systems" can facilitate this one-pot conversion. One notable system employs diphenylphosphoryl azide (DPPA). In this procedure, the carboxylic acid is first treated with a base to form the carboxylate salt, which then reacts with DPPA. tandfonline.com The subsequent thermal or photochemical decomposition of the resulting acyl azide generates the isocyanate and nitrogen gas. nih.govwikipedia.org To improve product purity and yield, non-volatile tertiary amines are preferred over more volatile ones like triethylamine, which can contaminate the final product during distillation. tandfonline.com The use of 1,8-bis(dimethylamino)naphthalene (B140697) has been shown to result in good yields of high-purity isocyanate after a simple distillation. tandfonline.com

Comparison of Activating Systems for Curtius Rearrangement
Activating ReagentBaseKey FeatureReference
Diphenylphosphoryl azide (DPPA)TriethylamineCommonly used but can lead to product contamination by the volatile base. tandfonline.com tandfonline.com
Diphenylphosphoryl azide (DPPA)1,8-bis(dimethylamino)naphthaleneNon-volatile base allows for easier purification and results in high-purity isocyanate. tandfonline.com tandfonline.com
Sodium Azide / Di-tert-butyl dicarbonate-Allows for the formation of the acyl azide from the carboxylic acid under specific conditions. nih.gov nih.gov

Continuous Flow Synthesis and Process Optimization for Acyl Isocyanates

Continuous flow chemistry has emerged as a powerful technology for synthesizing isocyanates, offering significant advantages in safety, efficiency, and scalability over traditional batch processes. thieme-connect.comnih.gov This is particularly relevant for syntheses involving hazardous intermediates, such as the acyl azides in the Curtius rearrangement. thieme-connect.comgoogle.com Flow chemistry allows for the generation and immediate consumption of these high-energy intermediates in a closed, controlled environment, which mitigates the safety concerns that have historically limited the large-scale application of this method. nih.govgoogle.com

Reactor Design and Reaction Parameter Control

The efficacy of continuous flow synthesis hinges on precise control over reaction parameters, which is achieved through specialized reactor design. nih.gov A typical setup involves pumping reagents through a series of tubes or channels. google.com

Reactor Design : Modern flow reactors often consist of modular components. Micromixers are used to ensure rapid and efficient mixing of reagent streams. nih.gov The reaction itself occurs within heated reactor coils or tubes, where the residence time can be precisely controlled. thieme-connect.comnih.gov For multi-phase reactions, such as the conversion of an acyl azide from an aqueous phase to an organic phase, in-line liquid-liquid separators are employed. nih.gov Furthermore, gas-liquid separators can be integrated to safely remove gaseous byproducts like nitrogen from the Curtius rearrangement. nih.gov

Parameter Control : Key parameters are meticulously controlled to optimize the reaction. Temperature is managed using heated reactor coils, and pressure is controlled with back-pressure regulators (BPRs). nih.gov This allows reactions to be conducted at temperatures above the solvent's atmospheric boiling point, accelerating reaction rates. nih.gov The residence time—the duration the reagents spend in the reactor—is precisely determined by the flow rate and reactor volume, allowing for the reaction to be stopped at the optimal point. thieme-connect.comthieme-connect.com

Strategies for Inhibiting Side Product Formation

A primary challenge in isocyanate synthesis is the prevention of side reactions. Isocyanates are highly electrophilic and can react with nucleophiles, including the amine starting material or water, to form undesired urea (B33335) or carbamic acid byproducts. thieme-connect.comscholaris.ca

Continuous flow systems offer effective strategies to minimize these side products:

Anhydrous Conditions : Performing the reaction under anhydrous conditions is crucial, as it prevents the hydrolysis of the isocyanate to a carbamic acid, which can then decompose into an amine and carbon dioxide. wikipedia.orggoogle.com This amine can subsequently react with another isocyanate molecule to form a stable urea impurity. thieme-connect.com

Telescoped Reactions : Flow chemistry enables the "telescoping" of reaction steps. The isocyanate can be generated in one reactor module and immediately channeled into a second module where it reacts with a desired nucleophile. nih.gov This immediate consumption of the isocyanate as it is formed prevents it from participating in side reactions. nih.gov

Intermediate Isolation Avoidance : The tandem acyl azide formation–Curtius rearrangement process in a flow reactor avoids the isolation of the potentially explosive acyl azide intermediate. thieme-connect.comthieme-connect.com This not only enhances safety but also prevents degradation and side reactions that could occur during a separate workup step.

Flow Chemistry Parameters for Side Product Inhibition
StrategyParameter/ComponentMechanism of InhibitionReference
Immediate ConsumptionTelescoped ReactorsIsocyanate is reacted with a nucleophile immediately after formation, preventing dimerization or reaction with impurities. nih.gov nih.gov
Safe Handling of IntermediatesIn-situ GenerationAcyl azide is generated and rearranged to the isocyanate in a continuous stream without isolation. thieme-connect.comthieme-connect.com thieme-connect.comthieme-connect.com
Byproduct RemovalIn-line SeparatorsRemoves water or gaseous byproducts (N2) that could interfere with the reaction or lead to impurities. nih.gov nih.gov
Enhanced Reaction ControlPrecise Temperature/Pressure ControlOptimizes conditions for the desired reaction pathway, minimizing thermal decomposition or alternative reaction routes. nih.gov nih.gov

Chemical Reactivity and Reaction Mechanisms of 3,4 Dichlorobenzoyl Isocyanate

Nucleophilic Addition Reactions of the Isocyanate Moiety

The isocyanate group is characterized by a polarized C=N double bond, which facilitates nucleophilic attack on the central carbon atom. This fundamental reactivity is the basis for its most common transformations.

The reaction between 3,4-dichlorobenzoyl isocyanate and alcohols results in the formation of N-(3,4-dichlorobenzoyl) carbamates, also known as urethanes. This reaction is a classic example of nucleophilic addition to the isocyanate group. google.comkuleuven.be The mechanism involves the oxygen atom of the alcohol acting as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate.

Kinetic and mechanistic studies on similar isocyanate-alcohol reactions suggest a complex, multimolecular mechanism. kuleuven.be It is proposed that multiple alcohol molecules participate in the transition state, forming a cluster that facilitates the proton transfer required to stabilize the intermediate and form the final carbamate (B1207046) product. kuleuven.be This process can be catalyzed by various compounds, though it also proceeds spontaneously. google.comrsc.org The reaction of this compound with methanol, for example, yields Methyl N-(3,4-dichlorobenzoyl)carbamate. google.com

Table 1: Products from the Reaction of this compound with Alcohols

Reactant Product
Methanol Methyl N-(3,4-dichlorobenzoyl)carbamate google.com

Amines, being potent nucleophiles, react readily with this compound to form substituted ureas. evitachem.com The reaction proceeds via a nucleophilic attack of the amine's nitrogen atom on the isocyanate's central carbon. This is a widely utilized method for creating urea (B33335) linkages in organic synthesis. evitachem.com For instance, the synthesis of 1-(3,4-dichlorobenzoyl)-1,3-dimethylurea has been documented as part of research into novel anticancer agents. unej.ac.id

The general mechanism involves the formation of a carbamic acid intermediate, which then rapidly forms the stable urea product. The reactivity of amines with isocyanates is generally higher than that of alcohols. researchgate.net

Under certain conditions, typically at temperatures exceeding 100°C, the initially formed urea can react with another molecule of isocyanate. researchgate.net This subsequent reaction leads to the formation of a biuret. The process involves the nucleophilic addition of a nitrogen atom from the urea to the isocyanate group. researchgate.net

Table 2: Products from the Reaction of this compound with Amines

Reactant Product Product Class
1,3-Dimethylamine 1-(3,4-dichlorobenzoyl)-1,3-dimethylurea unej.ac.id Substituted Urea
General Amine (RNH₂) N-(3,4-dichlorobenzoyl)-N'-alkylurea Substituted Urea

The hydrolysis of isocyanates is a well-established reaction pathway that proceeds through an unstable carbamic acid intermediate. researchgate.net When this compound reacts with water, the water molecule acts as a nucleophile, adding across the N=C bond of the isocyanate. This forms an unstable N-(3,4-dichlorobenzoyl)carbamic acid.

This intermediate rapidly decomposes, releasing carbon dioxide (CO₂) and yielding 3,4-dichlorobenzamide (B1295324). researchgate.net This reaction is analogous to the hydrolysis of other aromatic isocyanates. researchgate.net The stability of the isocyanate and its susceptibility to hydrolysis can be influenced by the electronic nature of its substituents. rubber.or.kr The amine generated from the hydrolysis of some isocyanates can further react with unreacted isocyanate to form a urea; however, in this case, the product is a more stable amide. researchgate.netexcli.de

Reaction Scheme: Hydrolysis of this compound

Addition of Water: this compound + H₂O → N-(3,4-dichlorobenzoyl)carbamic acid

Decomposition: N-(3,4-dichlorobenzoyl)carbamic acid → 3,4-Dichlorobenzamide + CO₂

Cycloaddition Reactions and Formation of Heterocyclic Systems

Beyond simple additions, the double bonds within the isocyanate moiety can participate in cycloaddition reactions, providing pathways to various heterocyclic structures. rug.nl These reactions are valuable for creating complex molecular scaffolds from relatively simple starting materials.

Isocyanates are known to undergo [2+2] cycloaddition reactions with alkenes to form β-lactam (2-azetidinone) rings. researchtrends.net Highly reactive isocyanates like chlorosulfonyl isocyanate (CSI) are particularly effective in this transformation. researchtrends.net The mechanism can be either concerted or stepwise, often proceeding through a 1,4-diradical intermediate, especially with electron-rich alkenes. researchtrends.net While direct studies on this compound are limited, its activated isocyanate group suggests the potential for it to participate in [2+2] cycloadditions with suitable alkene partners to generate N-(3,4-dichlorobenzoyl)-β-lactams.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient for building molecular complexity. nih.gov Isocyanates are versatile building blocks in various MCRs, such as the Ugi and Passerini reactions, which are used to synthesize peptide-like structures and other complex molecules. nih.govacs.org

While specific MCRs involving this compound are not extensively detailed, the reactivity of the isocyanate functional group makes it a prime candidate for such transformations. rug.nlnih.gov For example, isocyanates can replace carboxylic acids in certain Ugi-type reactions to generate complex heterocyclic systems like 1,2,4-triazinediones. nih.gov The participation of this compound in MCRs would offer a direct route to novel and highly functionalized heterocyclic compounds. academie-sciences.fr

Electrophilic Aromatic Substitution Reactions on the Dichlorophenyl Ring

The potential for electrophilic aromatic substitution (EAS) on the dichlorophenyl ring of this compound is significantly limited. The benzene (B151609) ring is substituted with three strongly deactivating groups: two chlorine atoms and the benzoyl isocyanate group.

Both chlorine atoms are ortho, para-directing but deactivating due to their inductive electron-withdrawing effect outweighing their resonance electron-donating effect. libretexts.org More importantly, the acyl isocyanate group (-CO-NCO) is a powerful meta-directing deactivating group. Its strong electron-withdrawing nature, through both induction and resonance, drastically reduces the nucleophilicity of the aromatic ring, making it highly resistant to attack by electrophiles. libretexts.orgmasterorganicchemistry.com

Friedel-Crafts reactions (alkylation and acylation), which are classic examples of EAS, generally fail on aromatic rings bearing strongly deactivating groups such as -NO2, -NR3+, -CF3, or -COR. libretexts.org The acyl isocyanate group is structurally similar to these deactivators. The Lewis acid catalyst (e.g., AlCl3) required for the reaction would likely coordinate with the lone pair electrons on the oxygen or nitrogen atoms of the isocyanate moiety, adding a formal positive charge and further deactivating the ring. libretexts.org Therefore, under standard EAS conditions, this compound is not expected to undergo substitution on the aromatic ring. Any potential reaction would require exceptionally harsh conditions, which would likely lead to the decomposition of the highly reactive isocyanate group itself.

Comparative Reactivity Studies of Acyl Isocyanates

The reactivity of acyl isocyanates is a subject of interest, particularly concerning how substituents on the aromatic ring influence the behavior of the isocyanate functional group.

Halogen atoms on the aromatic ring of a benzoyl isocyanate exert a significant electronic influence on the reactivity of the isocyanate group. Halogens are electron-withdrawing through the inductive effect but electron-donating through resonance. For chlorine and bromine, the inductive effect typically dominates, leading to a net deactivation of the ring and an increase in the electrophilicity of the carbonyl and isocyanate carbons.

Computational studies comparing substituted thioacyl isocyanates show that halogens like bromine and chlorine have a distinct effect on reaction barriers and isomer stability. rsc.org In a comparison of migratory aptitudes, the order was found to be Br < Cl < F, indicating that the type of halogen influences the electronic properties and reactivity. rsc.org For acyl isocyanates, this increased electrophilicity at the isocyanate carbon due to the two chlorine atoms in this compound would be expected to enhance its reactivity toward nucleophiles compared to unsubstituted benzoyl isocyanate.

Experimental studies have shown that isocyanates are generally more reactive than their isothiocyanate counterparts. nih.gov For instance, phenyl isocyanate reacts more readily with alcohols than phenyl isothiocyanate. nih.gov This difference is attributed to the charge distribution in the transition states. nih.gov The presence of electron-withdrawing groups, such as the two chlorine atoms in this compound, would further polarize the N=C=O bond, making the carbon atom more susceptible to nucleophilic attack compared to a non-halogenated analogue like benzoyl isocyanate. The position of the halogens also matters; while a para-substituent's effect is primarily electronic, an ortho-substituent can also introduce steric effects that may modulate reactivity. In the case of the 3,4-dichloro substitution pattern, the electronic withdrawing effect is dominant.

Kinetic Studies of Key Reactions

A comprehensive understanding of the chemical reactivity of this compound necessitates an examination of the kinetics of its principal reactions. While specific kinetic data for this compound is not extensively available in publicly accessible literature, the reactivity of this compound can be inferred from studies on analogous aroyl and aryl isocyanates. The presence of two electron-withdrawing chlorine atoms on the benzoyl ring is anticipated to significantly influence the electrophilicity of the isocyanate carbon, thereby affecting reaction rates.

Kinetic investigations of isocyanate reactions, particularly with nucleophiles such as alcohols and amines, are crucial for predicting reaction times, optimizing process conditions, and elucidating reaction mechanisms. Generally, these reactions are found to follow second-order kinetics, with the rate being dependent on the concentration of both the isocyanate and the nucleophile. grafiati.com

General Principles of Isocyanate Reactivity

The reactivity of the isocyanate group (–N=C=O) is dominated by the electrophilic character of the central carbon atom. Nucleophilic attack on this carbon is the key step in the majority of its reactions. The rate of these reactions is highly sensitive to the electronic and steric nature of the substituents on the isocyanate molecule and the nucleophile, as well as the reaction conditions such as solvent and temperature.

Electron-withdrawing substituents on the aromatic ring of an aryl isocyanate increase the electrophilicity of the isocyanate carbon, leading to an acceleration of the reaction rate with nucleophiles. rsc.org Conversely, electron-donating groups decrease the reaction rate. rsc.org Therefore, the two chlorine atoms in this compound are expected to render it more reactive than unsubstituted benzoyl isocyanate or phenyl isocyanate.

Kinetic Data from Related Compounds

To illustrate the kinetic behavior of this compound, data from studies on structurally related isocyanates, such as phenyl isocyanate and other substituted aryl isocyanates, can be examined. These compounds serve as valuable models for understanding the factors that govern the reaction rates.

Reaction with Alcohols:

The reaction of isocyanates with alcohols to form carbamates (urethanes) is a cornerstone of polyurethane chemistry. Studies on the reaction of phenyl isocyanate with various alcohols have been conducted to determine kinetic parameters. For instance, the non-catalyzed reaction of phenyl isocyanate with butan-1-ol has been studied, and the rate constants determined. researchgate.net The reaction is often subject to autocatalysis by the alcohol itself. researchgate.net

The table below presents representative kinetic data for the reaction of phenyl isocyanate with an alcohol. It is important to note that these values can be influenced by factors such as solvent and temperature.

ReactantsCatalystTemperature (°C)Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹)
Phenyl Isocyanate + Butan-1-olNone30 - 60Varies with temperature and model
Phenyl Isocyanate + PhenolDBTDL301.5 x 10⁻³
Phenyl Isocyanate + 2,6-DimethylphenolDBTDL302.5 x 10⁻³
Phenyl Isocyanate + p-ChlorophenolDECHA**30Higher than with DBTDL catalyst

*DBTDL: Dibutyltin (B87310) dilaurate **DECHA: Diethylcyclohexylamine Data derived from studies on phenyl isocyanate and substituted phenols. zenodo.org

The data indicates that the reactivity is influenced by the structure of the alcohol and the type of catalyst used. zenodo.org For this compound, the rate constants for its reaction with alcohols are expected to be higher than those for phenyl isocyanate under similar conditions due to the electron-withdrawing effect of the chlorine atoms.

Reaction with Amines:

The reaction of isocyanates with amines to form ureas is generally much faster than the corresponding reaction with alcohols. Kinetic studies on the reaction of phenyl isocyanate with various amines have demonstrated this enhanced reactivity. sci-hub.se The reaction rate is influenced by the basicity and steric hindrance of the amine.

The following table provides an overview of the relative reactivity of isocyanates with amines, highlighting the impact of substituents.

IsocyanateAmineSolventRelative Rate
Phenyl IsocyanateAnilineDioxaneReference
o-Tolyl IsocyanateAnilineDioxaneSlower
Phenyl Isocyanateo-ToluidineDioxaneSlower

Data derived from studies on the effect of steric hindrance on isocyanate-amine reactions. sci-hub.se

Influence of Catalysts

The rates of isocyanate reactions can be significantly enhanced by the use of catalysts. Common catalysts include tertiary amines (e.g., triethylamine, DABCO) and organometallic compounds (e.g., dibutyltin dilaurate). zenodo.org Catalysts can influence the reaction mechanism, for example, by forming a complex with the isocyanate or the nucleophile, thereby lowering the activation energy of the reaction. The choice of catalyst can be critical in controlling the reaction rate and selectivity, especially in systems with multiple reactive sites.

Derivatives and Synthetic Transformations Utilizing 3,4 Dichlorobenzoyl Isocyanate

Formation of Imidates and Amidines

The direct synthesis of imidates and amidines from aroyl isocyanates like 3,4-Dichlorobenzoyl isocyanate is not a commonly reported transformation in chemical literature. Standard synthetic routes to amidines typically involve the Pinner reaction, which starts from nitriles and alcohols to form imidate salts that are then converted to amidines upon reaction with amines. cdnsciencepub.comuzh.ch Other methods include starting from amides or using various coupling agents. uzh.chuantwerpen.be

Research into the reactivity of N-substituted amidines has described a tandem oxidative rearrangement that results in the formation of a secondary amide and the elimination of an isocyanate, which represents a reverse pathway to the desired transformation. uantwerpen.be Given the established synthetic routes, a multi-step process where this compound is first converted into a nitrile or amide precursor would likely be necessary before its transformation into an imidate or amidine derivative.

Construction of Nitrogen-Containing Heterocycles

This compound is a valuable starting material for constructing various nitrogen-containing heterocyclic rings, which are significant scaffolds in medicinal and materials chemistry.

The 1,3,4-oxadiazole (B1194373) ring is a common target in heterocyclic synthesis. A well-established method involves the cyclization of N,N'-diacylhydrazines or acylhydrazones. mdpi.com A practical pathway starting from this compound involves its reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives. finechem-mirea.rufinechem-mirea.ru The reaction of the isocyanate with hydrazine hydrate (B1144303) would yield 1-(3,4-dichlorobenzoyl)semicarbazide.

This semicarbazide (B1199961) intermediate is a direct precursor to 2-amino-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole. The cyclization can be achieved by heating with a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid. mdpi.comnih.gov An alternative one-pot method involves reacting an acylhydrazide directly with an isocyanate in the presence of a coupling reagent, which also proceeds through a semicarbazide intermediate before cyclizing to the 2-amino-1,3,4-oxadiazole. nih.gov

Table 3: Plausible Synthesis of a 1,3,4-Oxadiazole Derivative

Step 1: ReactantsStep 1: Product (Intermediate)Step 2: ReagentStep 2: Product (Final)
This compound + Hydrazine hydrate1-(3,4-Dichlorobenzoyl)semicarbazidePOCl₃, Heat2-Amino-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole

Thiadiazoles: The synthesis of 1,3,4-thiadiazole (B1197879) derivatives can be achieved via pathways analogous to those for oxadiazoles. A common method is the acid-catalyzed cyclization of acylthiosemicarbazides. nih.govsbq.org.br The necessary precursor, 1-(3,4-dichlorobenzoyl)thiosemicarbazide, can be readily synthesized by the reaction of this compound with thiosemicarbazide. The subsequent intramolecular cyclization, typically promoted by strong acids like sulfuric acid, leads to the formation of 2-amino-5-(3,4-dichlorophenyl)-1,3,4-thiadiazole. nih.gov

Triazines: The 1,3,5-triazine (B166579) (or s-triazine) ring system can be constructed from various building blocks. One established method involves the reaction of acyl isothiocyanates with amidines to form substituted 4-thioxo-1,3,5-triazin-2-ones. clockss.org By analogy, this compound could react with a suitable amidine, such as guanidine (B92328) or benzamidine, in a condensation reaction to form a substituted 1,3,5-triazin-2-one derivative. The reaction involves the formation of C-N bonds through the nucleophilic attack of the amidine nitrogens onto the carbonyl carbons of the isocyanate and the aroyl group, followed by cyclization and dehydration. Modern methods also allow for the direct synthesis of triazines from alcohols and amidines using nanoparticle catalysts. rsc.orgrsc.org

Incorporation into Polymeric Architectures (excluding final product applications/performance)

The fundamental reaction for the formation of polyurethanes is the addition of an alcohol (or polyol) to an isocyanate (or diisocyanate), which forms a urethane (B1682113) linkage. wikipedia.orgwikipedia.org In principle, this compound, as an acyl isocyanate, can react with hydroxyl-terminated monomers or polymers.

However, as a monofunctional isocyanate, this compound cannot act as a monomer for polymerization on its own. Instead, its role in polymer chemistry is primarily that of a modifying agent or a chain terminator. When introduced into a polymerization reaction containing diols and diisocyanates, it can react with a hydroxyl group at the end of a growing polymer chain. This action effectively "caps" the chain, preventing further polymerization at that end and controlling the final molecular weight of the polymer. The result is a polymer chain that is functionalized at its terminus with a 3,4-dichlorobenzoyl group.

The general reaction scheme for this end-capping process is as follows:

Polymer-OH + O=C=N-CO-C₆H₃Cl₂ → Polymer-O-C(=O)NH-CO-C₆H₃Cl₂

This incorporation of the 3,4-dichlorobenzoyl moiety can be used to alter the properties of the polymer surface or to introduce a reactive handle for subsequent post-polymerization modifications, although specific research findings on these applications for this particular compound are not extensively documented in publicly available literature.

Derivatives Containing the 3,4-Dichlorobenzoyl Moiety via Isocyanate Reactions (e.g., coumarin (B35378) derivatives)

The high reactivity of this compound allows for the synthesis of a wide array of derivatives containing the core 3,4-dichlorobenzoyl structure. These reactions are typically efficient and proceed via nucleophilic addition to the isocyanate functional group.

Key derivative classes include N-aroyl ureas and N-aroyl carbamates.

N-Aroyl Ureas: These are formed through the reaction of this compound with primary or secondary amines. The amine's nitrogen atom attacks the electrophilic carbon of the isocyanate, yielding a stable substituted urea (B33335) derivative. This reaction is a versatile method for creating complex molecules that feature both a urea linkage and a dichlorinated aromatic ring. organic-chemistry.orgorgsyn.org

N-Aroyl Carbamates: In a similar fashion, the reaction with alcohols or phenols yields N-aroyl carbamates (urethanes). A patent describes the reaction of this compound dissolved in diethyl ether with an alcohol to form the corresponding N-(3,4-dichlorobenzoyl) carbamate (B1207046). google.com

While the synthesis of coumarin derivatives containing various functional groups is a broad area of research, direct synthesis routes starting from this compound are not prominently featured in scientific literature. Some studies show the synthesis of coumarin-chalcone urea derivatives by reacting an amino-functionalized coumarin-chalcone with various isocyanates, demonstrating the general feasibility of linking isocyanates to a coumarin scaffold. nih.gov However, specific examples employing this compound to produce coumarin derivatives are not detailed. The synthesis of other heterocyclic compounds, such as 1,3,4-oxadiazoles with a 3,4-dichlorobenzyl group, has been reported, but these syntheses start from different precursors, not the benzoyl isocyanate. nih.govsemanticscholar.org

The table below summarizes the potential derivative syntheses from this compound based on established isocyanate chemistry.

Derivative TypeReactant ClassGeneral Reactant StructureResulting Linkage
N-(3,4-Dichlorobenzoyl) ureaPrimary/Secondary AmineR-NH₂ or R₂-NHUrea
N-(3,4-Dichlorobenzoyl) carbamateAlcohol/PhenolR-OHUrethane (Carbamate)
N-(3,4-Dichlorobenzoyl) thiocarbamateThiol/ThiophenolR-SHThiourethane (Thiocarbamate)

Advanced Spectroscopic and Computational Analysis of 3,4 Dichlorobenzoyl Isocyanate

The structural elucidation and analysis of 3,4-Dichlorobenzoyl Isocyanate and its derivatives are heavily reliant on a combination of advanced spectroscopic techniques and computational methods. These tools provide a comprehensive understanding of the molecule's functional groups, connectivity, and three-dimensional structure.

Applications in Advanced Organic Synthesis

Role as a Key Intermediate in Chemical Synthesis

3,4-Dichlorobenzoyl isocyanate serves as a crucial intermediate in numerous chemical transformations. The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophiles such as alcohols, amines, and thiols. This reactivity allows for the straightforward introduction of the 3,4-dichlorobenzoyl moiety into a variety of molecular scaffolds.

The compound is often synthesized from precursors like 3,4-dichloroaniline (B118046) or 3,4-dichlorobenzoyl azide (B81097). globalchemmall.com For instance, the reaction of 3,4-dichloroaniline with phosgene (B1210022) or a phosgene equivalent like bis(trichloromethyl) carbonate (triphosgene) yields this compound. globalchemmall.com This intermediate is then typically used in subsequent steps without isolation due to its reactivity.

Its role as an intermediate is fundamental in the production of various downstream products, including substituted ureas and carbamates, which are pivotal structures in many biologically active compounds and materials. globalchemmall.com

Building Block for Complex Polyfunctional Molecules

The structure of this compound makes it an ideal building block for the synthesis of complex, polyfunctional molecules. The presence of two chlorine atoms on the phenyl ring provides sites for further functionalization through various cross-coupling reactions, while the isocyanate group offers a reactive handle for introducing diverse functionalities.

Chemists can strategically utilize the isocyanate's reactivity first and then modify the dichlorinated ring, or vice versa, allowing for a high degree of control over the final molecular architecture. This step-wise approach is essential in the construction of molecules with multiple, specifically placed functional groups, which is a common requirement in modern drug discovery and materials science. The ability to create such complex structures efficiently makes this class of compounds valuable reagents in synthetic chemistry.

Precursor for Advanced Agrochemical Intermediates

In the agrochemical industry, this compound is a key precursor for the synthesis of several important herbicides and pesticides. apolloscientific.co.ukalzchem.com Its reaction with various amines leads to the formation of N,N'-disubstituted ureas, a class of compounds known for their herbicidal activity.

A prominent example is the synthesis of the herbicide Diuron. The reaction of this compound with dimethylamine (B145610) yields Diuron, a widely used phenylurea herbicide. globalchemmall.com Similarly, reaction with other amines can produce a range of other agrochemical intermediates. The dichlorophenyl moiety is a common feature in many commercial pesticides, and this compound provides a direct route to incorporate this structural unit.

Agrochemical IntermediatePrecursors
DiuronThis compound, Dimethylamine
LinuronThis compound, Methoxyamine

Utility in Pharmaceutical Intermediate Synthesis

The application of this compound extends into the pharmaceutical sector, where it serves as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). apolloscientific.co.uk The benzoylurea (B1208200) scaffold, readily accessible from this isocyanate, is a privileged structure in medicinal chemistry.

For example, benzoylureas have been investigated for their potential in various therapeutic areas. The synthesis often involves the reaction of an appropriately substituted benzoyl isocyanate with an amine. While specific examples directly utilizing this compound in marketed drugs are less common in publicly available literature, the general synthetic utility of dichlorinated benzoyl isocyanates in creating libraries of compounds for drug discovery is well-established. The ability to generate diverse molecular structures from a single, reactive intermediate is a significant advantage in the search for new therapeutic agents. For instance, the related compound 2,3-dichlorobenzoyl cyanide is a key intermediate in the production of the antiepileptic drug lamotrigine.

Applications in Polymer Science and Materials Chemistry

In the realm of polymer science, isocyanates are fundamental monomers for the production of polyurethanes. While diisocyanates are more common for creating cross-linked polymers, monofunctional isocyanates like this compound can be used to modify polymer chains or to create specific end-groups.

The reactivity of the isocyanate group allows for its grafting onto polymers containing hydroxyl or amine functionalities, thereby altering the surface properties or reactivity of the material. The incorporation of the dichlorophenyl group can enhance properties such as thermal stability or flame retardancy. Furthermore, isocyanates are involved in the synthesis of various other polymer types and can be used to create specialized materials. researchgate.netkit.edu The development of non-isocyanate routes to polyurethanes is an active area of research, but conventional isocyanate chemistry remains a cornerstone of the polymer industry. researchgate.netnih.gov

Future Research Directions and Challenges in 3,4 Dichlorobenzoyl Isocyanate Chemistry

Development of Greener Synthetic Routes

The traditional industrial synthesis of isocyanates often relies on the use of highly toxic phosgene (B1210022), which produces corrosive byproducts like HCl. universityofcalifornia.eduwikipedia.orgnwo.nl A primary challenge and research direction is the development of phosgene-free, environmentally benign synthetic pathways.

Future research will likely focus on optimizing and adapting non-phosgene methods for 3,4-Dichlorobenzoyl isocyanate production. The Curtius rearrangement, which involves the thermal decomposition of an acyl azide (B81097), stands out as a promising alternative. wikipedia.orgwikipedia.org This reaction produces the isocyanate and nitrogen gas, avoiding hazardous byproducts. wikipedia.org A significant advancement is the integration of the Curtius rearrangement into continuous flow systems. universityofcalifornia.eduthieme-connect.comacs.org This approach allows for the in-situ generation and immediate conversion of the potentially explosive acyl azide intermediate, which greatly enhances the safety and scalability of the process. thieme-connect.comacs.org

Other potential green routes that warrant investigation for application to this compound include:

Reductive Carbonylation: Catalytic reductive carbonylation of the corresponding nitroaromatic compound offers a direct route to the isocyanate functionality. nwo.nlgrafiati.com

Formamide (B127407) Dehydrogenation: The synthesis and subsequent thermolysis of the corresponding formamide, derived from the reaction with a diorganocarbonate, presents another non-phosgene pathway. google.com

Carbamic Acid Dehydration: Utilizing carbon dioxide as a C1 source to form a carbamic acid with the corresponding amine, followed by dehydration, is an innovative and green approach to isocyanate synthesis. scholaris.ca

Synthetic Route Key Features Advantages Relevant Compounds
Curtius RearrangementThermal decomposition of an acyl azide. wikipedia.orgPhosgene-free, clean reaction with N₂ as the only byproduct. wikipedia.org Amenable to safe flow chemistry processes. acs.orgAcyl azide
Reductive CarbonylationReaction of a nitro compound with CO. nwo.nlDirect conversion of nitro group to isocyanate. grafiati.com3,4-Dichloro-1-nitrobenzene
Formamide ThermolysisReaction of a formamide with a diorganocarbonate. google.comAvoids phosgene, utilizes different starting materials. google.comN-(3,4-Dichlorobenzoyl)formamide
Carbamic Acid DehydrationReaction of an amine with CO₂ followed by dehydration. scholaris.caUtilizes CO₂ as a renewable C1 feedstock. scholaris.ca3,4-Dichlorobenzamide (B1295324)

Catalyst Development for Selective Transformations

Achieving high selectivity in reactions involving the dual electrophilic centers of this compound (the isocyanate carbon and the carbonyl carbon) is a significant challenge. Developing novel catalysts is crucial for controlling its reactivity.

Future research will likely focus on:

Transition-Metal Catalysis: Rhodium(III) complexes have proven effective in catalyzing the amidation of C–H bonds using isocyanates to produce valuable N-acyl anthranilamides. nih.gov Exploring similar catalysts could enable regioselective functionalization of various substrates with the 3,4-Dichlorobenzoyl group. Palladium-catalyzed [3+2] cycloadditions represent another avenue for constructing heterocyclic systems. grafiati.com

Lewis Acid Catalysis: Lewis acids such as boron trifluoride are known to catalyze the Curtius rearrangement, significantly lowering the decomposition temperature required. wikipedia.org Further investigation into tailored Lewis acids could enhance the efficiency and selectivity of various transformations, including cyclizations and addition reactions.

Organocatalysis: Simple species like acetate (B1210297) anions can act as pre-catalysts in the cyclotrimerization of aromatic isocyanates to form highly stable isocyanurate rings. nih.gov The actual catalyst is a deprotonated amide species formed in the reaction. nih.gov Understanding and designing new organocatalysts for reactions of this compound could lead to metal-free, selective processes. For instance, MeOTf has been used to catalyze the intramolecular acyl-cyclization of aryl isocyanates. researchgate.net

Exploration of Novel Reaction Pathways

The rich reactivity of the acyl isocyanate moiety is far from fully exploited. A key research direction is the discovery of novel reaction pathways that lead to new molecular architectures. For this compound, this involves leveraging the electronic effects of the dichloro-substituents to influence reactivity.

Areas for future exploration include:

Tandem and Multicomponent Reactions: Designing one-pot reactions where this compound reacts with multifunctional substrates can provide rapid access to complex heterocyclic structures. For example, tandem addition/cyclization reactions with β-(2-aminophenyl)-α,β-ynones have been shown to selectively yield quinazolines and benzoxazines. nih.gov

Cycloaddition Reactions: While [4+2] cycloadditions are known for isocyanates, further exploration of their participation in other cycloaddition modes, potentially mediated by new catalysts or reaction conditions, is warranted. acs.orgresearchgate.net

Rearrangement Reactions: Acyl isocyanates can undergo rearrangements, and computational studies have investigated the energetics of these processes for benzoyl isocyanate. researchgate.net Investigating how the electronic nature of the 3,4-dichlorophenyl group influences the barriers and outcomes of such rearrangements could uncover new synthetic possibilities.

Advanced Mechanistic Investigations

A deeper, quantitative understanding of reaction mechanisms is essential for optimizing existing transformations and designing new ones. For this compound, this involves elucidating the intricate interplay between the carbonyl and isocyanate groups and the role of the aromatic substituents.

Future research will depend heavily on:

In-situ Spectroscopy: Techniques like ReactIR can be used to monitor the formation and consumption of transient species like isocyanates in real-time, providing crucial kinetic and mechanistic data. scholaris.ca

Computational Chemistry: Density Functional Theory (DFT) has become an indispensable tool for studying isocyanate reactions. acs.org It allows for the mapping of entire reaction energy surfaces, the characterization of transition states, and the rationalization of product selectivity. nih.govacs.org For example, DFT calculations have been used to explain the outcomes of tandem reactions and to determine that certain cycloadditions are asynchronous processes. nih.govacs.org

Kinetic Studies: Detailed kinetic analysis of catalyzed and uncatalyzed reactions will be crucial to confirm mechanistic hypotheses proposed by computational studies and to optimize reaction conditions for desired outcomes. nih.gov

Computational Design of New Reactions and Derivatives

Beyond mechanistic analysis, computational chemistry offers a powerful tool for the a priori design of new reactions and molecules. This predictive power is a major frontier in chemical research.

For this compound, future efforts could include:

Virtual Screening: Screening virtual libraries of substrates and catalysts against this compound to identify promising candidates for novel transformations.

Derivative Design: Using computational methods to predict the electronic properties, reactivity, and potential biological activity of novel derivatives. Computational studies on analogues like 2,6-Difluorobenzoyl isocyanate show that substituents significantly alter the electrophilic character of the reactive carbons, a principle that can be used to design new molecules with tailored reactivity.

Reaction Prediction: Employing computational tools to explore and predict the outcomes of entirely new reaction pathways, guiding experimental efforts toward more promising targets. Studies on benzoyl isocyanate have computationally investigated potential 1,3-shifts, providing a blueprint for similar investigations into the 3,4-dichloro derivative. researchgate.net

Integration into Automated and High-Throughput Synthesis Platforms

The modernization of chemical synthesis through automation and flow chemistry presents a significant opportunity for the study and application of reactive compounds like this compound.

Key challenges and directions include:

Flow Chemistry Synthesis: As mentioned, flow chemistry is ideal for safely handling the synthesis of isocyanates via hazardous intermediates. universityofcalifornia.eduacs.org Developing a robust, automated flow synthesis for this compound would enable its safe, on-demand production for research and potential industrial use. thieme-connect.comgoogle.com

High-Throughput Screening: Integrating flow reactors with automated sampling and analysis systems would allow for the high-throughput screening of reaction conditions (catalysts, solvents, temperatures) for its various transformations.

Q & A

Q. What are the environmental and regulatory implications of using 3,4-Dichlorophenyl Isocyanate in research?

  • Compliance : Adhere to strict reporting under Section 302 of the U.S. Emergency Planning Act due to its classification as an extremely hazardous substance .
  • Waste Management : Neutralize residual isocyanate with aqueous ammonia before disposal to prevent environmental release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.